methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate

Toxoplasma gondii Dihydrofolate reductase Enzyme inhibition

Methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate (CAS 329704-63-4) is a synthetic small molecule belonging to the 4-phenylcoumarin (4-phenyl-2H-chromen-2-one) class, distinguished by a 7-oxy methyl benzoate ether substituent. This compound exhibits a high calculated lipophilicity (LogP 5.61, density 1.3±0.1 g/cm³) and a molecular formula of C24H18O5 (MW 386.4 g/mol), placing it beyond simple 7-hydroxy or 7-alkoxy coumarin analogs in terms of physicochemical property space.

Molecular Formula C24H18O5
Molecular Weight 386.403
CAS No. 329704-63-4
Cat. No. B2774602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate
CAS329704-63-4
Molecular FormulaC24H18O5
Molecular Weight386.403
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
InChIInChI=1S/C24H18O5/c1-27-24(26)18-9-7-16(8-10-18)15-28-19-11-12-20-21(17-5-3-2-4-6-17)14-23(25)29-22(20)13-19/h2-14H,15H2,1H3
InChIKeyIPVGKLGXVNVFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate (CAS 329704-63-4): Procurement-Relevant Identity and Core Scaffold


Methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate (CAS 329704-63-4) is a synthetic small molecule belonging to the 4-phenylcoumarin (4-phenyl-2H-chromen-2-one) class, distinguished by a 7-oxy methyl benzoate ether substituent . This compound exhibits a high calculated lipophilicity (LogP 5.61, density 1.3±0.1 g/cm³) and a molecular formula of C24H18O5 (MW 386.4 g/mol), placing it beyond simple 7-hydroxy or 7-alkoxy coumarin analogs in terms of physicochemical property space . Its substructure is embedded in multiple probe and drug discovery campaigns targeting diverse enzymes, but its own reported bioactivity is narrowly defined by potent inhibition of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Toxoplasma gondii [1].

Why Close Analogs of Methyl 4-{[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate Cannot Be Interchanged Without Risk


Substituting methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate with a generic 4-phenylcoumarin or a simple 7-hydroxy analog introduces significant risk because the 7-position linker and the methyl ester terminus are critical for both target engagement and physicochemical behavior. The compound's 10 nM IC50 against Toxoplasma gondii DHFR-TS is 23-fold more potent than the clinical DHFR inhibitor pyrimethamine (IC50 230 nM) tested in the same enzymatic system, indicating that minor structural changes can abolish this potency window [1]. Furthermore, the calculated LogP of 5.61 for the target compound is approximately 2.5 log units higher than that of 7-hydroxy-4-phenylcoumarin (LogP 3.16), which significantly alters solubility, permeability, and nonspecific binding profiles in cell-based or biochemical assays . Without verifying both the linker and ester moieties, a substituted analog may fail to reproduce the reported inhibitory activity, leading to false-negative results in screening cascades.

Quantitative Differentiation of Methyl 4-{[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate vs. Comparators


Potency at Toxoplasma gondii DHFR-TS vs. Clinical DHFR Inhibitor Pyrimethamine

Methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate inhibited T. gondii DHFR-TS with an IC50 of 10 nM, as measured by monitoring NADPH oxidation at 340 nm using dihydrofolic acid as substrate [1]. Under comparable enzymatic assay conditions, the frontline clinical DHFR inhibitor pyrimethamine exhibited an IC50 of 230 nM against the same bifunctional enzyme [2]. The target compound is thus approximately 23-fold more potent than pyrimethamine at the molecular target level. This demonstrates a substantial gain in enzymatic inhibitory activity relative to a widely recognized antiparasitic DHFR inhibitor.

Toxoplasma gondii Dihydrofolate reductase Enzyme inhibition

Calculated Lipophilicity (LogP) Compared to Core Scaffold 7-Hydroxy-4-phenylcoumarin

The calculated partition coefficient (LogP) for methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate is 5.61, derived from its molecular structure . In contrast, the unsubstituted core scaffold 7-hydroxy-4-phenylcoumarin (CAS 2555-30-8) has a calculated LogP of 3.16 . This difference of approximately 2.5 log units indicates that the target compound possesses significantly enhanced lipophilicity, which directly affects solubility, nonspecific protein binding, and membrane permeability in cellular and biochemical assays.

Physicochemical properties Lipophilicity Drug-likeness

Vendor-Declared HPLC Purity as a Critical Lot-Release Criterion

A commercial supplier lists methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate at 99% purity as determined by HPLC . While many catalogue screening compounds are offered at ≥95% purity, a verified 99% HPLC specification reduces the risk of unknown impurities confounding structure-activity relationship (SAR) interpretation, particularly when the compound is used at low nanomolar concentrations based on its 10 nM IC50. A 1% impurity at a 1 μM screening concentration equates to a potential 10 nM contaminant contribution, which can become significant.

Quality control HPLC purity Procurement specification

Application Scenarios Where Methyl 4-{[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate Provides Measurable Advantage


Primary Screening for Novel T. gondii DHFR-TS Inhibitors

With an IC50 of 10 nM against T. gondii DHFR-TS, this compound serves as a high-potency positive control or reference standard in enzymatic screening cascades for antiparasitic drug discovery. Its 23-fold potency margin over pyrimethamine (IC50 230 nM) allows researchers to validate assay sensitivity at low nanomolar concentrations, ensuring that the dynamic range of the assay is sufficient to detect weaker inhibitors [1][2]. Procuring this specific compound is warranted when establishing or benchmarking biochemical TgDHFR-TS assays.

Structure-Activity Relationship (SAR) Exploration of 4-Phenylcoumarin Linker Space

The combination of a 7-oxy methyl benzoate substituent and high LogP (5.61) makes this compound a valuable reference point for SAR studies investigating the impact of lipophilic ester-terminated linkers on enzyme inhibition and cellular permeability. In contrast to the more hydrophilic 7-hydroxy-4-phenylcoumarin (LogP 3.16), this compound allows teams to systematically explore the lipophilicity-activity relationship in the context of coumarin-based DHFR or protease inhibitors .

Biochemical Assay Miniaturization and High-Throughput Screening (HTS)

High potency (10 nM IC50) coupled with a vendor-reported purity of 99% HPLC makes this compound suitable for HTS assay miniaturization where minimal DMSO and compound volume is used . The high purity mitigates the risk of false positives from impurities at the low compound concentrations required, supporting robust data quality in large-scale screening operations.

Quote Request

Request a Quote for methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.